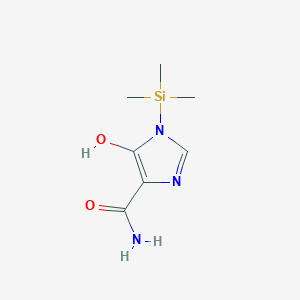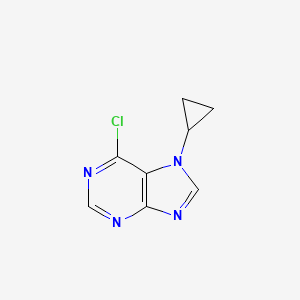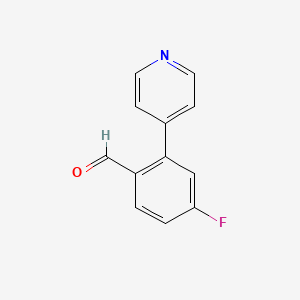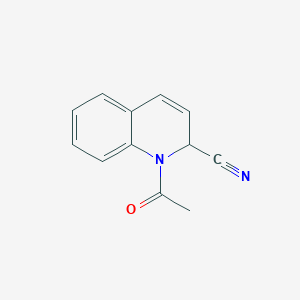![molecular formula C12H10N2O B11901181 4-Amino-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B11901181.png)
4-Amino-5H-indeno[1,2-b]pyridin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-5H-indeno[1,2-b]pyridin-5-ol is a heterocyclic compound that belongs to the class of indenopyridines. This compound is characterized by its unique structure, which includes an indene ring fused to a pyridine ring, with an amino group at the 4-position and a hydroxyl group at the 5-position. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5H-indeno[1,2-b]pyridin-5-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of aromatic aldehydes, enaminone, and malononitrile in a one-pot reaction . Another route includes the reaction of enaminone with arylidenemalononitriles . These reactions are usually carried out under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-5H-indeno[1,2-b]pyridin-5-ol undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Chromium trioxide, t-butyl hydroperoxide.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: 5H-indeno[1,2-b]pyridin-5-ones.
Reduction: Reduced derivatives of the original compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Potential use as a therapeutic agent due to its biological activities.
Industry: May find applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Amino-5H-indeno[1,2-b]pyridin-5-ol involves its interaction with specific molecular targets and pathways. For example, its anticancer activity is believed to be due to its ability to inhibit certain enzymes and interfere with cellular processes essential for cancer cell survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
4-Amino-5H-indeno[1,2-b]pyridin-5-ol can be compared with other similar compounds, such as:
Imidazo[4,5-b]pyridines: These compounds also have a fused ring structure and exhibit diverse biological activities, including anticancer, antiviral, and antimicrobial properties.
Pyrazolo[3,4-b]pyridines: Another class of heterocyclic compounds with potential biomedical applications.
The uniqueness of this compound lies in its specific structure and the presence of both amino and hydroxyl groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C12H10N2O |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
4-amino-5H-indeno[1,2-b]pyridin-5-ol |
InChI |
InChI=1S/C12H10N2O/c13-9-5-6-14-11-7-3-1-2-4-8(7)12(15)10(9)11/h1-6,12,15H,(H2,13,14) |
InChI Key |
BDFKQVMXOMERCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=C(C=CN=C23)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



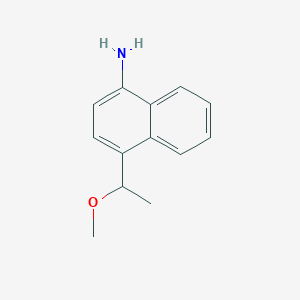
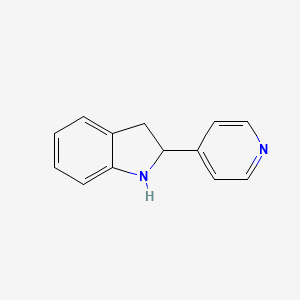
![(3-Methyl-[2,3'-bipyridin]-5'-yl)methanol](/img/structure/B11901114.png)
![2-(Pyridin-2-YL)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B11901120.png)
